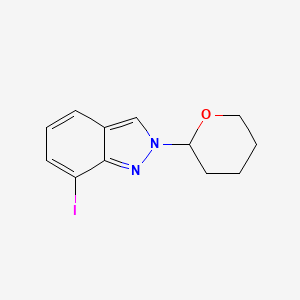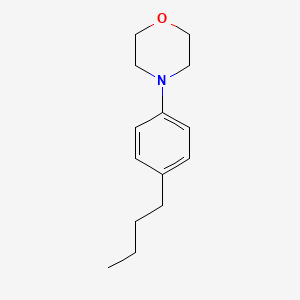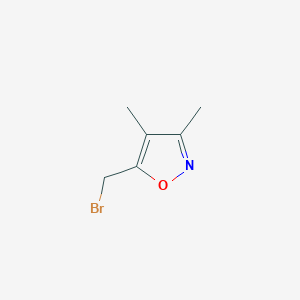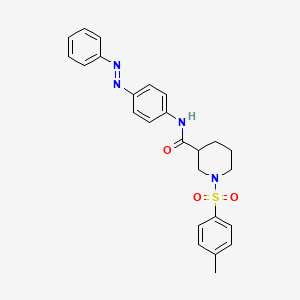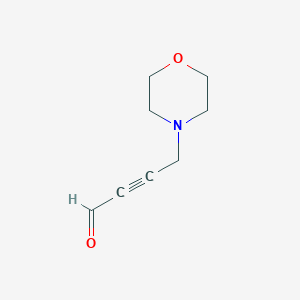![molecular formula C20H22O B14133227 4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol is an organic compound that features a biphenyl core substituted with an octynyl group at one end and a hydroxyl group at the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol typically involves the following steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Halogenation using Br2 (Bromine) or nitration using HNO3 (Nitric acid) and H2SO4 (Sulfuric acid).
Major Products Formed
Oxidation: Formation of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-one.
Reduction: Formation of 4’-(Oct-1-en-1-yl)-[1,1’-biphenyl]-4-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Octyn-1-yl)cyclopentanol: Similar alkyne functionality but with a cyclopentanol core.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar alkyne functionality but with an indole core.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar biphenyl core but with different substituents.
Uniqueness
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol is unique due to its combination of a biphenyl core with both an alkyne and a hydroxyl group, providing a versatile scaffold for further functionalization and diverse applications in various fields .
Eigenschaften
Molekularformel |
C20H22O |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4-(4-oct-1-ynylphenyl)phenol |
InChI |
InChI=1S/C20H22O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16,21H,2-6H2,1H3 |
InChI-Schlüssel |
YKUIPFIGXGWVCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


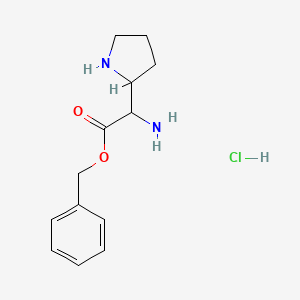
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
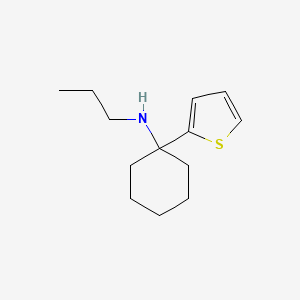
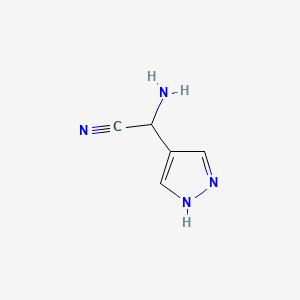
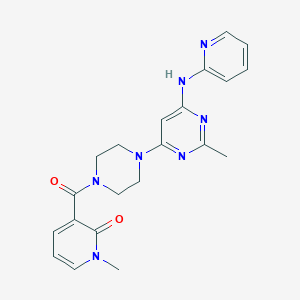
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14133176.png)
